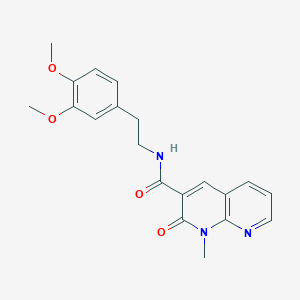

N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic carboxamide derivative of the 1,8-naphthyridine scaffold. Its structure features a 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine core linked via a carboxamide group to a 3,4-dimethoxyphenethyl moiety.

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-23-18-14(5-4-9-21-18)12-15(20(23)25)19(24)22-10-8-13-6-7-16(26-2)17(11-13)27-3/h4-7,9,11-12H,8,10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGKZZDYUZQDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of this compound is the Transforming Growth Factor β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is involved in various physiological processes and pathological conditions, including tissue fibrosis and cancer.

Mode of Action

The compound acts as an inhibitor of TGF-β1 production . By inhibiting the production of TGF-β1, it can prevent the overproduction of cytokines after deposition of IgA, which is thought to play a critical role in extracellular matrix accumulation.

Biochemical Pathways

The compound affects the TGF-β1 signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting TGF-β1 production, the compound can potentially affect these processes and their downstream effects.

Pharmacokinetics

Its molecular weight is223.2683 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound has been shown to have antinephritic effects in a mouse model of experimental IgA nephropathy. It inhibits increases in the mesangial matrix index and the number of nuclei per glomerular cross-section, compared with untreated mice with IgA nephropathy. This suggests that the compound can effectively treat IgA nephropathy via suppression of TGF-β1 production in glomeruli.

Activité Biologique

N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the class of 1,8-naphthyridine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antileishmanial, and anticancer properties. This article explores the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound.

Chemical Structure and Synthesis

The molecular formula for N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is . The compound features a naphthyridine core structure with a carboxamide functional group and a dimethoxyphenethyl substituent.

Synthesis Methodology:

The synthesis typically involves multi-step organic reactions that require careful control of temperature and pressure to optimize yield. Common reagents include various organic solvents and purification techniques like recrystallization or chromatography. The following general steps outline the synthesis:

- Formation of the Naphthyridine Core:

- Reaction of suitable precursors under acidic or basic conditions to form the naphthyridine structure.

- Introduction of Substituents:

- Subsequent reactions to introduce the dimethoxyphenethyl group and carboxamide functionality.

Antimicrobial Activity

Research indicates that compounds within the 1,8-naphthyridine class exhibit significant antimicrobial properties. A study on related naphthyridine derivatives demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups appears to enhance this activity.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

Antileishmanial Activity

In vivo studies have shown that N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide possesses potent antileishmanial activity. The structure–activity relationship studies suggest that modifications to the naphthyridine core can significantly impact efficacy.

Case Study:

A recent study evaluated the in vivo efficacy of this compound against Leishmania parasites in murine models. Results indicated a significant reduction in parasite load compared to control groups.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary results indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF7 | 7.5 |

| A549 | 6.0 |

The biological activity of N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is thought to involve interaction with specific biological targets such as enzymes or receptors. Studies have suggested that it may modulate signaling pathways related to apoptosis and cell proliferation.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several 1,8-naphthyridine and quinoline carboxamide derivatives. Key comparisons focus on substituent variations, synthesis methodologies, and inferred pharmacological implications.

Substituent Variations and Molecular Properties

The table below highlights critical differences in substituents, molecular weights, and synthesis yields among analogs:

Key Observations:

- Carboxamide Substituents : The 3,4-dimethoxyphenethyl group in the target compound confers higher lipophilicity compared to the 3,4-difluorobenzyl group in 8b/20b or the 3-chlorophenyl group in ’s analog. This may enhance membrane permeability but reduce aqueous solubility.

- Naphthyridine Core Modifications : The 1-methyl-2-oxo configuration in the target compound contrasts with 4-hydroxy or 4-oxo substituents in analogs (e.g., 8b, 67), which could alter hydrogen-bonding interactions with biological targets .

- Synthetic Efficiency : Reverse-phase HPLC (54% yield for 8b/20b ) outperforms TLC purification (25% yield for 67 ), though scalability and cost differ.

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be extrapolated from analogs:

- HIV-1 Integrase Inhibition : Compounds like 8b/20b (3,4-difluorobenzyl derivatives) exhibit anti-HIV activity, suggesting that the carboxamide’s aryl/alkyl substituents critically influence target binding .

- Kinase Modulation : Adamantyl-substituted naphthyridines (e.g., 67) demonstrate selectivity for kinase targets, highlighting the role of bulky substituents in steric interactions .

Q & A

Q. What are the key considerations in synthesizing N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the naphthyridine core via cyclization of precursors such as aminopyridines or ketones. Substitutions are introduced using nucleophilic reagents (e.g., 3,4-dimethoxyphenethylamine) under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation . Key parameters include:

Q. How is structural characterization of this compound performed?

- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:

Q. What methodologies are used to evaluate its biological activity?

- Methodological Answer :

- In vitro assays : Cell viability assays (e.g., MTT) to assess cytotoxicity, with IC₅₀ calculations .

- Enzyme inhibition : Kinetic studies (e.g., fluorescence polarization) to measure binding affinity (Kᵢ) to targets like kinases or proteases .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer :

- Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency in aryl substitutions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

- Solvent-free conditions : Minimize side reactions; e.g., neat reactions at 100°C under nitrogen .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., distinguishes naphthyridine protons from aromatic methoxy groups .

- Isotopic labeling : ¹³C-labeled intermediates clarify ambiguous carbon environments .

- Comparative analysis : Cross-reference with analogous naphthyridine derivatives (e.g., fluorophenyl-substituted analogs) .

Q. What computational approaches predict its pharmacokinetic properties?

- Methodological Answer :

- In silico ADMET : Tools like SwissADME predict bioavailability (%F), logP (lipophilicity), and blood-brain barrier penetration .

- Molecular docking (AutoDock Vina) : Simulates binding to target proteins (e.g., EGFR, COX-2) to prioritize synthesis .

- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. nitro groups) with activity .

Q. What mechanistic insights explain its enzyme inhibition?

- Methodological Answer :

- Competitive inhibition assays : Vary substrate concentration while measuring enzyme activity (Lineweaver-Burk plots) .

- X-ray crystallography : Resolves ligand-enzyme complexes (e.g., binding to ATP pockets in kinases) .

- Mutagenesis studies : Identify critical residues (e.g., Asp831 in EGFR) for binding via site-directed mutagenesis .

Q. How are structure-activity relationships (SAR) studied for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replacing methoxy with ethoxy or halogens) .

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups .

- 3D pharmacophore modeling : Maps steric/electronic requirements for activity using software like Schrödinger .

Q. What validation protocols ensure analytical method accuracy?

- Methodological Answer :

Q. How to elucidate reaction pathways for unexpected byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.